5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound with a molecular formula of C13H13N3OS and a molecular weight of 259.33 g/mol. This compound is characterized by its unique thiazolo-pyridine structure, which includes a benzoyl group attached to the thiazolo ring.
Preparation Methods
The synthesis of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves multicomponent reactions. One common method involves the reaction of 2-aminobenzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite . This reaction is carried out in ethanol at room temperature, yielding the desired product with high efficiency (90-97%) within a short reaction time (25-30 minutes) . The advantages of this method include mild reaction conditions, eco-friendliness, and the reusability of the catalyst .
Chemical Reactions Analysis
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the thiazolo ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can be compared with other similar compounds, such as:
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a similar thiazolo-pyridine structure but with different substituents, leading to distinct chemical properties and applications.
5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine:
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13-15-10-6-7-16(8-11(10)18-13)12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQJRKQYVDFSGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162797 |
Source
|
Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17899-57-9 |
Source
|
Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17899-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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